1-cyclopentyl-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a cyclopentyl group attached to one nitrogen atom and a 2-nitrobenzyl group attached to the other nitrogen atom of the piperazine ring
Preparation Methods
The synthesis of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 2-nitrobenzyl chloride.
Reaction Conditions: The cyclopentylamine is reacted with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogenation: The compound can undergo hydrogenation reactions to reduce the nitro group to an amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and reducing agents like tin(II) chloride. Major products formed from these reactions include the corresponding amine derivatives and substituted piperazines.
Scientific Research Applications
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The nitrobenzyl group may play a role in the compound’s reactivity and binding affinity to these targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Cyclopentyl-4-nitrosopiperazine: This compound has a nitroso group instead of a nitro group, which can lead to different reactivity and applications.
1-Cyclopentyl-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group instead of a nitrobenzyl group, which can affect its chemical properties and biological activity.
Properties
IUPAC Name |
1-cyclopentyl-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-4-1-5-14(16)13-17-9-11-18(12-10-17)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMXMWSFCCUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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